
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide
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Overview
Description
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Dimethyl Groups: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using methyl iodide or similar reagents.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen reacts with benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Oxoacetamide Group: The final step involves the acylation of the indole derivative with an appropriate acyl chloride, such as ethyl chloroformate, to form the oxoacetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxoacetamide group, potentially converting it to an amine.
Substitution: The benzyl and ethyl groups can be substituted under appropriate conditions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Indole Derivatives: Resulting from oxidation reactions.
Reduced Amine Derivatives: Resulting from reduction of the oxoacetamide group.
Substituted Indole Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Enzyme Inhibitors: Potential to act as inhibitors for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Material Science:
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(1-methyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide: Similar structure but with one less methyl group on the indole ring.
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide: Similar structure but with a methyl group instead of an ethyl group on the oxoacetamide.
Uniqueness
Structural Features: The combination of benzyl, dimethyl-indole, and oxoacetamide groups provides unique chemical properties.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-benzyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(14-16-10-6-5-7-11-16)21(25)20(24)19-15(2)22(3)18-13-9-8-12-17(18)19/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVARHDZWQVWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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